アリソルCモノアセテート

概要

科学的研究の応用

Alisol C monoacetate has a wide range of scientific research applications:

作用機序

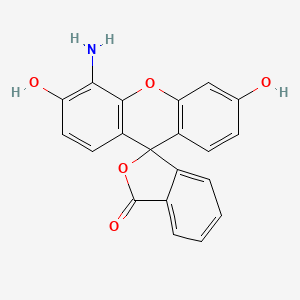

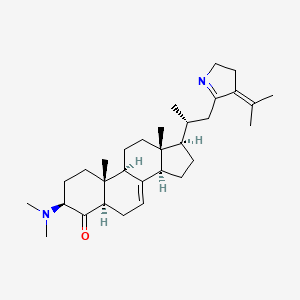

アリソルCモノアセテートの作用機序は、さまざまな分子標的および経路との相互作用を伴います。 骨細胞におけるカルシトリオール誘導性シグナル伝達経路を阻害することで、破骨細胞の形成を抑制します . さらに、抗炎症作用と抗癌作用に重要なPI3K/Akt/mTORシグナル伝達経路を調節します .

生化学分析

Biochemical Properties

Alisol C monoacetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Alisol C monoacetate inhibits osteoclast formation induced by calcitriol in a co-culture of primary rat osteoblasts and primary rat bone marrow cells . It also reduces serum levels of cytokines such as TNF-α, IL-6, and IL-1β in an ovariectomized rat model of osteoporosis . These interactions highlight the compound’s potential in modulating inflammatory responses and bone metabolism.

Cellular Effects

Alisol C monoacetate exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the formation of osteoclasts, thereby reducing bone resorption . Additionally, Alisol C monoacetate influences cell signaling pathways, gene expression, and cellular metabolism. For example, it reduces ear edema in a mouse model of delayed-type hypersensitivity, indicating its role in modulating immune responses . The compound’s impact on cytokine levels further underscores its influence on cellular signaling and inflammation.

Molecular Mechanism

The molecular mechanism of Alisol C monoacetate involves several pathways and interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, Alisol C monoacetate inhibits the activity of certain antibiotic-resistant strains of bacteria by targeting their cellular machinery . Additionally, it modulates the PI3K/Akt/mTOR signaling pathway, which plays a pivotal role in cell growth, proliferation, and survival . These molecular interactions contribute to the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alisol C monoacetate change over time. The compound exhibits stability under specific storage conditions, maintaining its efficacy for up to four years when stored at -20°C . Long-term studies have shown that Alisol C monoacetate can reduce trabecular bone loss and serum cytokine levels in ovariectomized rats over extended periods . These findings suggest that the compound’s effects are sustained over time, making it a promising candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of Alisol C monoacetate vary with different dosages in animal models. In an ovariectomized rat model of osteoporosis, doses of 1 and 2 mg/kg were effective in reducing bone loss and serum cytokine levels . Higher doses, such as 10 and 50 mg/kg, were used to reduce ear edema in a mouse model of delayed-type hypersensitivity . These studies indicate that Alisol C monoacetate has a dose-dependent effect, with higher doses potentially leading to more pronounced biological activities.

Metabolic Pathways

Alisol C monoacetate is involved in several metabolic pathways. It interacts with enzymes such as AMPK and SREBP-1c, which are crucial for glucose and lipid metabolism . The compound’s ability to modulate these pathways suggests its potential in treating metabolic disorders. Additionally, Alisol C monoacetate promotes the expression of ATP-binding cassette transporters, which play a role in lipid transport and metabolism .

Transport and Distribution

Within cells and tissues, Alisol C monoacetate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation in specific tissues, such as bone and immune cells, contribute to its targeted biological effects .

Subcellular Localization

Alisol C monoacetate exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with cellular machinery and subsequent biological effects.

準備方法

合成経路と反応条件

アリソルCモノアセテートの調製は、通常、エタノールを用いたサジオモダチの塊茎の抽出を伴います。 その後、混合物をマイクロ波抽出にかけ、目的の化合物を取得します . 別の方法では、澤瀉のハーブ材料を粉砕して澤瀉粉末を得て、これをメチルtert-ブチルエーテルと混合し、超音波を用いて抽出します .

工業生産方法

アリソルCモノアセテートの工業生産は、同様の抽出方法をより大規模で行います。 マイクロ波抽出や超音波抽出などの高度な抽出技術を使用することで、化合物の収率と純度を高めることができます .

化学反応の分析

反応の種類

アリソルCモノアセテートは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、化合物を修飾して生物活性を高めたり、さまざまな状況におけるその性質を研究したりするために不可欠です .

一般的な試薬と条件

アリソルCモノアセテートを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、制御された条件下で行われ、目的の結果が得られるようにします .

生成される主要な生成物

アリソルCモノアセテートの反応から生成される主要な生成物は、反応の種類によって異なります。 例えば、酸化反応では水酸化誘導体が生成される可能性がありますが、還元反応では化合物の脱酸素化された形態が生成される可能性があります .

科学研究への応用

アリソルCモノアセテートは、幅広い科学研究への応用があります:

類似化合物との比較

類似化合物

アリソルA: サジオモダチ由来の別のトリテルペノイドで、類似の生物活性があります。

アリソルB 23-アセテート: 抗菌作用と抗炎症作用で知られています.

アリソルQ 23-アセテート: 強力な抗菌効果を持つ、新たに発見されたトリテルペノイドです.

独自性

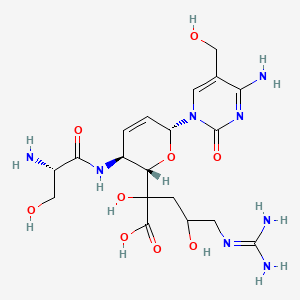

アリソルCモノアセテートは、エポキシ基とアセトキシ基を含む独特の分子構造により際立っています。 この独特の構造は、その多様な生物活性に寄与しており、科学研究のための貴重な化合物となっています .

特性

IUPAC Name |

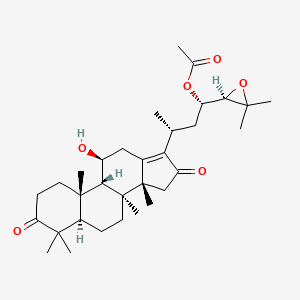

[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O6/c1-17(14-22(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(36)28(3,4)23(30)10-13-31(26,8)32(19,9)16-21(25)35/h17,20,22-23,26-27,34H,10-16H2,1-9H3/t17-,20+,22+,23+,26+,27-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOCQNIPRJEMDH-QSKXMHMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2=O)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26575-93-9 | |

| Record name | Alisol C 23-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026575939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALISOL C 23-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3DV2XK24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Alisol C monoacetate and how is it related to other Alisol compounds?

A1: Alisol C monoacetate (16-oxoalisol B 23-monoacetate) is a triterpene isolated from Alismatis Rhizoma. Its structure is closely related to other bioactive triterpenes found in the same plant, namely Alisol A and Alisol B. Specifically, Alisol C monoacetate is a derivative of Alisol B, differing by the presence of a ketone group at the 16th carbon atom [, ].

Q2: What biological activities have been reported for Alisol C monoacetate?

A2: While Alisol C monoacetate itself has shown to be inactive in inhibiting inducible nitric oxide synthase (iNOS) in a study using murine macrophage-like RAW 264.7 cells [], other studies suggest that it may possess liver-protective properties. Research indicates that Alisol C monoacetate, along with Alisol A monoacetate and Alisol B monoacetate, demonstrated significant liver-protective activities against carbon tetrachloride (CCl4) induced liver damage in rats [, ]. This protection was observed through various markers, including liver microsomal enzyme activity, serum glutamic pyruvic transaminase levels, and serum triglyceride content.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

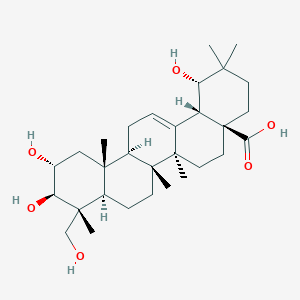

![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)

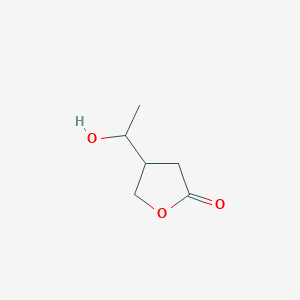

![4-[(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-1-phenylethylamino]-4-oxobutyric acid](/img/structure/B1254782.png)